Validated MMP-3 Kinetic Parameters
Dnp-PYAYWMR is one of the few MMP-3 fluorogenic substrates with peer-reviewed, experimentally determined Michaelis-Menten kinetic parameters under explicitly defined solvent conditions. Using purified human MMP-3 in the presence of 5% methanol, Finch-Arietta et al. (1993) determined a Km of 39.2 μM and a Kcat/Km of 4.6 μM/h [1]. This contrasts with the more selective NFF-3 substrate (Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂), which exhibits a kcat/Km of 218,000 M⁻¹s⁻¹ for MMP-3 but negligible hydrolysis by MMP-1 and MMP-2 [2]. The 4.6 μM/h value for Dnp-PYAYWMR provides a benchmark for moderate catalytic efficiency suitable for endpoint assays, while the NFF-3 value supports continuous high-sensitivity kinetic monitoring. Procurement decisions should consider whether the validated Km value of Dnp-PYAYWMR aligns with the substrate concentration range required for a specific assay design.
| Evidence Dimension | Michaelis-Menten kinetic parameters for MMP-3 hydrolysis |
|---|---|
| Target Compound Data | Km = 39.2 μM; Kcat/Km = 4.6 μM/h (1.28 × 10⁻³ μM⁻¹s⁻¹ equivalent) |
| Comparator Or Baseline | NFF-3: kcat/Km = 218,000 M⁻¹s⁻¹ (218 μM⁻¹s⁻¹) for MMP-3 |
| Quantified Difference | NFF-3 catalytic efficiency is approximately 170,000-fold higher than Dnp-PYAYWMR under respective assay conditions; Dnp-PYAYWMR offers validated Km for substrate saturation calculations, whereas NFF-3 is designed for maximal turnover |
| Conditions | Dnp-PYAYWMR: purified human MMP-3, 5% methanol, endpoint fluorescence detection at 360 nm [1]. NFF-3: purified MMP-3, continuous fluorescence monitoring [2]. |
Why This Matters
The availability of a peer-reviewed Km value enables researchers to calculate appropriate substrate concentrations for steady-state kinetics and inhibitor Ki determinations, whereas many alternative commercial substrates lack published kinetic parameters, introducing uncertainty into assay validation.
- [1] Finch-Arietta M, et al. Characterization of a tight-binding MMP-3 inhibitor using improved fluorescence spectroscopy techniques. Agents Actions. 1993;39 Spec No:C189-91. PMID: 8273564. View Source
- [2] Nagase H, Fields CG, Fields GB. Design and characterization of a fluorogenic substrate selectively hydrolyzed by stromelysin 1 (matrix metalloproteinase-3). J Biol Chem. 1994;269(33):20952-7. PMID: 8063713. View Source
